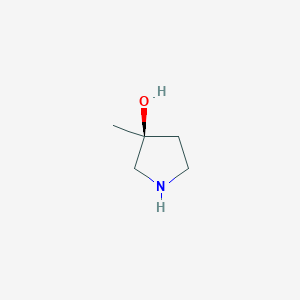

![molecular formula C8H13ClO4 B3007953 Ethyl 2-[2-(chloromethyl)-1,3-dioxolan-2-yl]acetate CAS No. 142471-67-8](/img/structure/B3007953.png)

Ethyl 2-[2-(chloromethyl)-1,3-dioxolan-2-yl]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-[2-(chloromethyl)-1,3-dioxolan-2-yl]acetate, also known as ethyl glycidate or ethyl 2-(chloromethyl)oxirane-2-acetate, is a chemical compound used in various scientific research applications. It is a colorless liquid with a sweet, fruity odor and is commonly used as a flavoring agent in the food industry. However, its applications extend beyond the food industry, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Aplicaciones Científicas De Investigación

Toxicity and Environmental Safety Assessment

Ethyl 2-methyl-1,3-dioxolane-2-acetate has been evaluated for genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, skin sensitization, and environmental safety. Studies indicate that this compound is not genotoxic and poses no safety concerns for skin sensitization at declared levels of use. Its exposure levels are below the threshold of toxicological concern for local respiratory toxicity and it is not expected to be phototoxic or photoallergenic. Environmentally, it is not persistent, bioaccumulative, and toxic (PBT) as per IFRA Environmental Standards, and its risk quotients for aquatic environments are acceptable (Api et al., 2018).

Applications in Biomass Conversion and Fragrance Industry

The compound is relevant in the catalytic conversion of biomass to value-added products. Its acetalization to form cyclic dioxolane is used in synthesizing chemicals for fragrance, cosmetics, food and beverage additives, pharmaceuticals, detergents, and lacquer industries. Efficient catalysts like 20% Cs-DTP/K-10 have been developed for this acetalization, providing high conversion rates and selectivity (Yadav & Katole, 2014).

Chemoenzymatic Synthesis in Pharmaceutical Applications

Ethyl 2-((4R,6S)-2,2-dimethyl-6-((E)-styryl)-1,3-dioxan-4-yl)acetate, a closely related compound, has been synthesized chemoenzymatically and used in the synthesis of the HMG-CoA reductase inhibitor rosuvastatin, an important cholesterol-lowering drug, and natural styryl lactone cryptomoscatone E1 (Ramesh et al., 2017).

Use in Corrosion Inhibition

Quinoxalines compounds, including ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl)acetate, demonstrate effectiveness as corrosion inhibitors for copper in nitric acid media. Quantum chemical calculations support the experimental data, showing a relationship between molecular structure and inhibition efficiency (Zarrouk et al., 2014).

Application in Sugar Derivative Protection

2-Dichloromethyl-1,3-dioxolan-2-yl orthoesters, derived from reactions involving similar compounds, offer a new method for preparing sugar derivatives with easily removable protecting groups. This strategy has been successfully applied in the preparation of specific sugar compounds (Özgener & Yüceer, 2002).

Antiviral Activity

N-substituted pyrimidine acyclic nucleosides, synthesized by coupling reactions involving related compounds, show moderate to high antiviral activities against hepatitis B virus. This highlights its potential in developing antiviral treatments (Abdel-Rahman et al., 2009).

Mecanismo De Acción

Propiedades

IUPAC Name |

ethyl 2-[2-(chloromethyl)-1,3-dioxolan-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO4/c1-2-11-7(10)5-8(6-9)12-3-4-13-8/h2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIMFXGRFHPQCIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(OCCO1)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

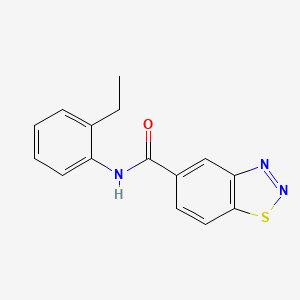

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide](/img/structure/B3007871.png)

![2-[(3-phenyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3007875.png)

![(Z)-ethyl 2-(([1,1'-biphenyl]-4-carbonyl)imino)-1-isopropyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3007878.png)

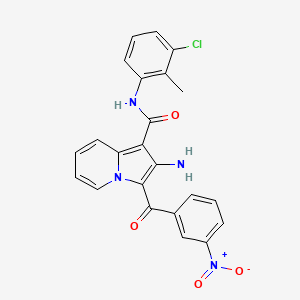

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyloxy)acetamide](/img/structure/B3007879.png)

![3-Ethyl-8-(2-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3007881.png)

![(E)-N-{7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide](/img/structure/B3007882.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B3007883.png)

![Ethyl 2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3007886.png)

![4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;dihydrochloride](/img/structure/B3007887.png)

![2-[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B3007888.png)

![Tert-butyl ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B3007889.png)